![molecular formula C22H22N2O5 B13383604 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B13383604.png)
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Gly-Pro-OH: is a compound that consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a glycine-proline dipeptide. The Fmoc group is commonly used in peptide synthesis to protect the amino group of amino acids, allowing for the stepwise construction of peptides. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal under basic conditions .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Gly-Pro-OH typically involves the following steps:
Industrial Production Methods: Industrial production of Fmoc-Gly-Pro-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Fmoc-Cl and glycine are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions:
Deprotection: The Fmoc group can be removed by treatment with a base such as piperidine in DMF, yielding the free amino group.
Coupling Reactions: The free amino group can then participate in further peptide coupling reactions to extend the peptide chain.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (20%) is commonly used for Fmoc deprotection.
Coupling: DCC or HOBt in DMF are used for coupling reactions.
Major Products:
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-Gly-Pro-OH is widely used in SPPS for the synthesis of peptides and proteins.
Biology:
Protein Engineering: It is used in the synthesis of peptides for studying protein-protein interactions and enzyme-substrate interactions.
Medicine:
Drug Development: Peptides synthesized using Fmoc-Gly-Pro-OH are used in the development of peptide-based therapeutics.
Industry:
作用机制
Mechanism: The Fmoc group protects the amino group of glycine, preventing unwanted side reactions during peptide synthesis. The protection is achieved through the formation of a stable carbamate linkage. The Fmoc group can be selectively removed by treatment with a base, revealing the free amino group for further reactions .
Molecular Targets and Pathways: The primary target of Fmoc-Gly-Pro-OH is the amino group of glycine, which is protected during the synthesis process. The pathways involved include the formation and cleavage of the Fmoc carbamate linkage .
相似化合物的比较
Fmoc-Gly-OH: Similar to Fmoc-Gly-Pro-OH but lacks the proline residue.
Fmoc-Pro-OH: Contains the Fmoc group attached to proline.
Boc-Gly-Pro-OH: Uses the tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
Uniqueness: Fmoc-Gly-Pro-OH is unique due to its combination of the Fmoc protecting group and the glycine-proline dipeptide. This combination allows for the synthesis of peptides with specific sequences and properties, making it highly valuable in peptide synthesis .
属性
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-20(24-11-5-10-19(24)21(26)27)12-23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTFPWMPQFBSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl 2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioate](/img/structure/B13383539.png)
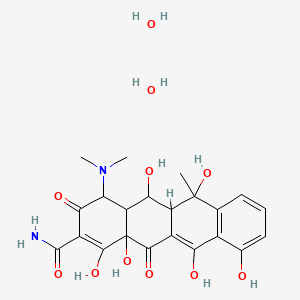
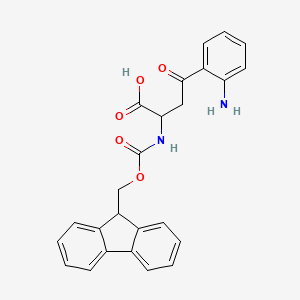
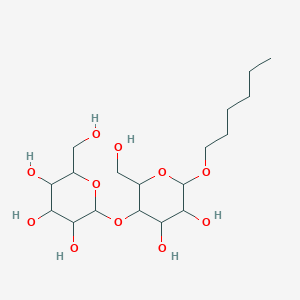
![2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13383567.png)
![acetic acid [3-hydroxy-10,13-dimethyl-2-(4-morpholinyl)-16-(1-prop-2-enyl-1-pyrrolidin-1-iumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] ester bromide](/img/structure/B13383573.png)
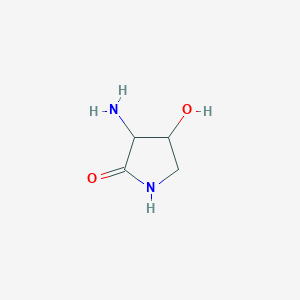
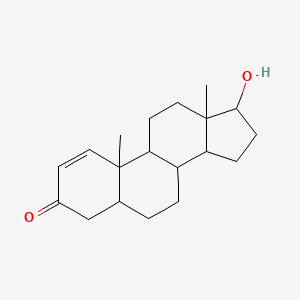
![N-[1-(2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13383596.png)
![(1S,3aR,6aS)-1-Boc-octahydrocyclopenta[c]pyrrole Oxalate](/img/structure/B13383605.png)
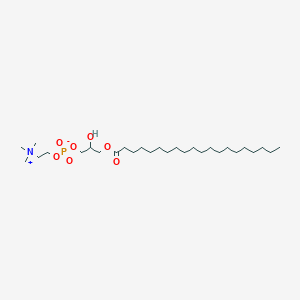
![9,10-Dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13383611.png)
![4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper](/img/structure/B13383620.png)
